molecular formula C15H11NO3S2 B5020890 3-methyl-5-{[5-(phenylthio)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione

3-methyl-5-{[5-(phenylthio)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione

Cat. No. B5020890
M. Wt: 317.4 g/mol
InChI Key: YKFCMTKOGMBUNV-FMIVXFBMSA-N
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Description

3-methyl-5-{[5-(phenylthio)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione, also known as MFTD, is a compound that has been widely studied for its potential therapeutic properties. MFTD belongs to a class of compounds known as thiazolidinediones, which have been shown to have anti-diabetic, anti-inflammatory, and anti-cancer properties.

Mechanism of Action

The mechanism of action of 3-methyl-5-{[5-(phenylthio)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione is not fully understood, but it is thought to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. This compound has been shown to bind to PPARγ and enhance its transcriptional activity, leading to improved insulin sensitivity and reduced inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce blood glucose levels and improve insulin sensitivity, which may be beneficial for the treatment of diabetes. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the expression of adhesion molecules. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

3-methyl-5-{[5-(phenylthio)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic properties. However, there are also some limitations to using this compound in lab experiments. It has been shown to have low solubility in water, which may limit its bioavailability. In addition, this compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-methyl-5-{[5-(phenylthio)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione. One area of interest is the development of more potent and selective PPARγ agonists, which may have improved therapeutic properties. Another area of interest is the development of novel formulations of this compound that improve its solubility and bioavailability. In addition, further studies are needed to better understand the mechanism of action of this compound and its potential therapeutic applications in various disease states.

Synthesis Methods

3-methyl-5-{[5-(phenylthio)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of 2-furylacrolein with thioanisole, followed by cyclization with methylglyoxal and thiazolidinedione. The final product is obtained through purification and recrystallization. The purity and yield of this compound can be optimized through various methods, including column chromatography and HPLC.

Scientific Research Applications

3-methyl-5-{[5-(phenylthio)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione has been studied extensively for its potential therapeutic properties. It has been shown to have anti-diabetic effects by improving insulin sensitivity and reducing glucose levels in animal models. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the expression of adhesion molecules. In addition, this compound has been studied for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

properties

IUPAC Name

(5E)-3-methyl-5-[(5-phenylsulfanylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S2/c1-16-14(17)12(21-15(16)18)9-10-7-8-13(19-10)20-11-5-3-2-4-6-11/h2-9H,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFCMTKOGMBUNV-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)SC3=CC=CC=C3)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(O2)SC3=CC=CC=C3)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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